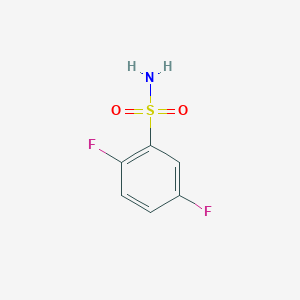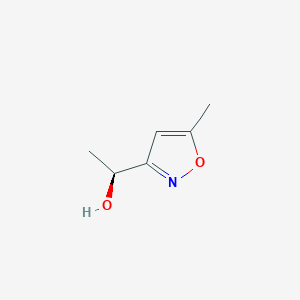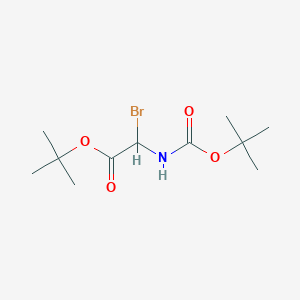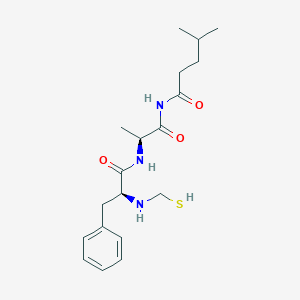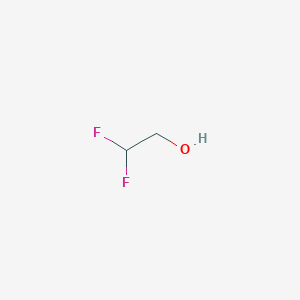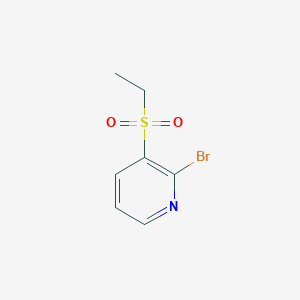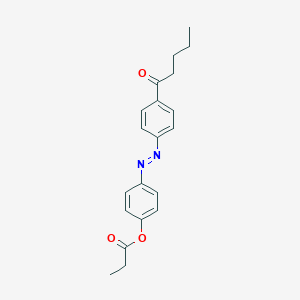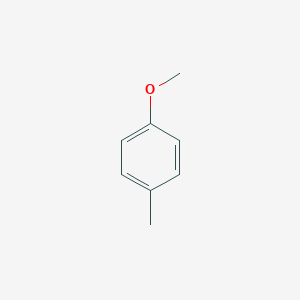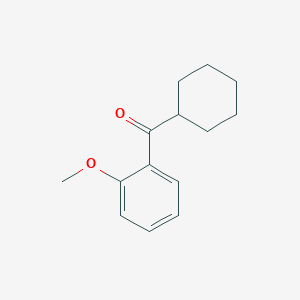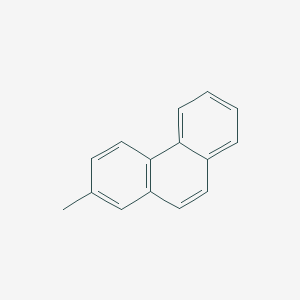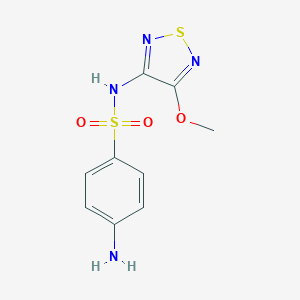
Sulfametrol
Übersicht
Beschreibung
Sulfametrole ist ein Sulfonamid-Antibiotikum. Es wird oft in Kombination mit Trimethoprim zur Behandlung verschiedener bakterieller Infektionen eingesetzt. Die Verbindung hat die Summenformel C₉H₁₀N₄O₃S₂ und eine molare Masse von 286,32 g/mol . Sulfametrole ist bekannt für seine Wirksamkeit gegen ein breites Spektrum an Bakterien, was es zu einem wertvollen Mittel im Bereich der antimikrobiellen Therapie macht .
Wissenschaftliche Forschungsanwendungen
Sulfametrole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sulfonamide chemistry and reaction mechanisms.
Biology: Sulfametrole is used in microbiological studies to understand bacterial resistance mechanisms and the efficacy of antibacterial agents.
Medicine: The compound is used in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of sulfonamide drugs.
Industry: Sulfametrole is used in the pharmaceutical industry for the production of antibacterial medications
Wirkmechanismus
Sulfametrole übt seine antibakterielle Wirkung aus, indem es das bakterielle Enzym Dihydropteroatsynthase hemmt. Dieses Enzym ist entscheidend für die Synthese von Folsäure in Bakterien, die für ihr Wachstum und ihre Vermehrung notwendig ist. Durch die Hemmung dieses Enzyms verhindert Sulfametrole effektiv die Synthese von Folsäure durch die Bakterien, was zu ihrem Tod führt .
Biochemische Analyse
Biochemical Properties
Sulfametrole interacts with various biomolecules in its role as an antibiotic. It is known to increase the therapeutic efficacy of drugs like Metformin when used in combination . The exact enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
Sulfametrole has a significant impact on various types of cells, primarily bacterial cells. It is used to treat bacterial infections in different parts of the body, including urinary tract infections, gastrointestinal bacterial infection, genital infection, kidney infection caused by susceptible bacteria, pneumonia, respiratory tract infection, and skin bacterial infection .
Molecular Mechanism
As a sulfonamide antibacterial, it is likely to work by inhibiting bacterial synthesis of folic acid, a vital component for bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
The temporal effects of Sulfametrole in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented. It has been observed that in patients on continuous renal replacement therapy, the total plasma clearance and volume of distribution of Sulfametrole were significantly higher than in the control group .
Dosage Effects in Animal Models
Animal models are widely used in drug development and could potentially be used to study the dosage effects of Sulfametrole .
Metabolic Pathways
As a sulfonamide, it is likely involved in the pathway of folic acid synthesis in bacteria .
Vorbereitungsmethoden
Die Synthese von Sulfametrole beinhaltet die formale Kondensation der Sulfogruppe von 4-Aminobenzolsulfonsäure mit der Aminogruppe von 4-Methoxy-1,2,5-thiadiazol-3-amin . Die Reaktionsbedingungen erfordern typischerweise eine kontrollierte Umgebung, um die korrekte Bildung der Sulfonamidbindung zu gewährleisten. Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung automatisierter Prozesse beinhalten, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Sulfametrole unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sulfametrole kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfonderivaten führt.
Reduktion: Die Verbindung kann zu ihren entsprechenden Amin-Derivaten reduziert werden.
Substitution: Sulfametrole kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Sulfametrole hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit der Sulfonamidchemie und Reaktionsmechanismen befassen.
Biologie: Sulfametrole wird in mikrobiologischen Studien verwendet, um bakterielle Resistenzmechanismen und die Wirksamkeit von Antibiotika zu verstehen.
Medizin: Die Verbindung wird in der klinischen Forschung verwendet, um neue Antibiotika-Therapien zu entwickeln und die Pharmakokinetik und Pharmakodynamik von Sulfonamid-Medikamenten zu untersuchen.
Industrie: Sulfametrole wird in der pharmazeutischen Industrie zur Herstellung von Antibiotika verwendet
Analyse Chemischer Reaktionen
Sulfametrole undergoes various chemical reactions, including:
Oxidation: Sulfametrole can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Sulfametrole can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Sulfametrole ähnelt anderen Sulfonamidverbindungen wie Sulfamethoxazol und Sulfadiazin. Es hat einzigartige Eigenschaften, die es besonders effektiv in Kombination mit Trimethoprim machen. Diese Kombination erweitert sein antibakterielles Spektrum und reduziert die Wahrscheinlichkeit von bakterieller Resistenz .
Ähnliche Verbindungen umfassen:
Sulfamethoxazol: Ein weiteres Sulfonamid-Antibiotikum, das in Kombination mit Trimethoprim verwendet wird.
Sulfadiazin: Ein Sulfonamid-Antibiotikum, das zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt wird.
Sulfisoxazol: Ein Sulfonamid-Antibiotikum mit einem ähnlichen Wirkungsmechanismus.
Die einzigartige Struktur von Sulfametrole und die Kombination mit Trimethoprim machen es zu einer wertvollen Verbindung bei der Behandlung bakterieller Infektionen, insbesondere solcher, die gegen andere Antibiotika resistent sind .
Eigenschaften
IUPAC Name |
4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYMGQQVNAMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865655 | |
| Record name | Sulfametrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-92-5 | |
| Record name | Sulfametrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32909-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfametrole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032909925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfametrole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfametrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfametrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5AK41IPQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sulfametrole is a sulfonamide antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [, , , ]. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis [, , ].
A: Trimethoprim inhibits dihydrofolate reductase (DHFR), another enzyme in the same folic acid synthesis pathway as DHPS [, , , ]. The combined blockade of DHPS by Sulfametrole and DHFR by Trimethoprim creates a synergistic effect, resulting in potent bactericidal activity [, , , , , , , ].
A: The molecular formula of Sulfametrole is C9H10N4O3S2, and its molecular weight is 286.33 g/mol [].
A: Yes, spectroscopic studies have been conducted on Sulfametrole. The geometric features of the thiadiazole ring, as determined by X-ray crystallography, indicate some π-electron delocalization within the ring []. Furthermore, the benzene and thiadiazole rings are nearly perpendicular to each other [].
A: Yes, studies have explored the stability of Sulfametrole in combination with Trimethoprim. These studies revealed that Sulfametrole forms a stable 1:1 molecular complex with Trimethoprim [, ]. This complexation can impact the pharmaceutical quality of such combinations [].
ANone: There are no reports in the provided research articles suggesting that Sulfametrole exhibits catalytic properties. As a sulfonamide antibacterial, its primary mode of action revolves around enzyme inhibition rather than catalysis.
A: While the provided articles do not explicitly detail computational studies on Sulfametrole, the research on Tetroxoprim-Sulfametrole complexes [] highlights the use of theoretical phase diagrams. Such diagrams can be generated using computational methods, suggesting potential applications of computational chemistry in understanding Sulfametrole's properties and interactions.
A: While the provided articles do not delve into specific SAR studies for Sulfametrole, they underscore the importance of the sulfonamide moiety for antibacterial activity [, , , ]. Modifications to this group could significantly impact Sulfametrole's ability to inhibit DHPS and, consequently, its antibacterial efficacy.
A: One study describes the development of an intravenously administrable aqueous solution of Sulfametrole and Trimethoprim utilizing malic acid, L-serine, and/or L-threonine as solubilizing agents []. This formulation aims to enhance the solubility and stability of the drug combination.
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Sulfametrole. Information regarding specific SHE regulations is not discussed in these articles.
A: Research indicates that Sulfametrole's pharmacokinetics are significantly influenced by renal function. Patients with impaired renal function exhibit increased elimination half-life times and higher plasma concentrations of both Sulfametrole and its metabolites, leading to cumulation, especially of the metabolized portion of the drug []. This accumulation necessitates dose adjustments for patients with renal impairment [].
A: Studies show that Sulfametrole effectively reaches therapeutic concentrations in various tissues, including lung tissue [] and prostate tissue []. In a study involving patients with pulmonary tumors, Sulfametrole concentrations in lung tissue were found to be clinically significant []. Similarly, research on patients undergoing prostatectomy demonstrated substantial Sulfametrole concentrations in prostate tissue [].
A: Clinical trials have demonstrated the effectiveness of Sulfametrole-Trimethoprim combinations in treating chancroid. A study found a single dose of Sulfametrole-Trimethoprim to be highly effective in curing chancroid in men []. Another study showed similar success in treating women with chancroid using a single-dose regimen [].
A: Resistance to Sulfametrole, like other sulfonamides, primarily arises from mutations in the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity to the drug [, , ]. Additionally, bacteria can acquire resistance genes, such as sul1 and sul2, which encode altered DHPS enzymes with decreased susceptibility to sulfonamides [].
A: Yes, cross-resistance among sulfonamides is a concern. The widespread use of sulfonamides has contributed to the selection and dissemination of resistance genes, leading to a decrease in their effectiveness against certain bacterial infections, particularly those caused by Enterobacteriaceae harboring extended-spectrum β-lactamases (ESBLs) and carbapenemases [].
ANone: Information regarding the specific toxicology and safety profile of Sulfametrole is not extensively discussed in the provided research articles.
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Sulfametrole and do not provide detailed information on these topics.
A: Research comparing Sulfametrole-Trimethoprim to Co-trimoxazole indicates similar resistance patterns. While both combinations remain effective against many pathogens, a slight increase in resistance, particularly among Staphylococcus, Klebsiella, and Serratia species, has been observed []. This highlights the ongoing challenge of antimicrobial resistance and the need for continued surveillance and development of new therapeutic options.
A: Research on Sulfametrole, particularly regarding resistance mechanisms, has broader implications for understanding bacterial adaptation to antibacterial agents. The identification of mutations in the DHPS enzyme and the spread of resistance genes, like sul1 and sul2, provides valuable insights into the evolutionary strategies employed by bacteria to evade antimicrobial action [, , ]. This knowledge is crucial for developing new drugs and treatment strategies to combat bacterial resistance effectively.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
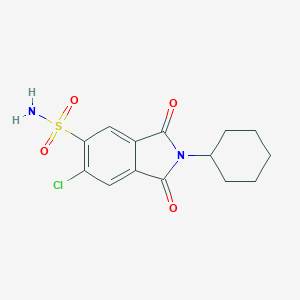
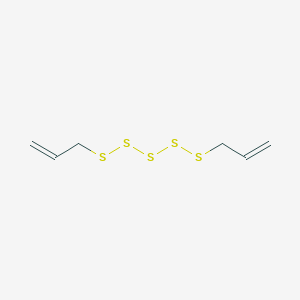
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
